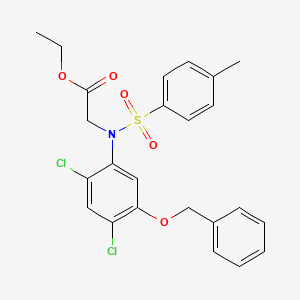
Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methylphenyl)sulfonyl)anilino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methylphenyl)sulfonyl)anilino)acetate is a complex organic compound characterized by its unique structural features, including benzyloxy, dichloro, and sulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methylphenyl)sulfonyl)anilino)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Chlorination: The sulfonylated intermediate undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Benzyloxy Substitution: The chlorinated compound is reacted with benzyl alcohol in the presence of a base to introduce the benzyloxy group.
Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro groups (if present in intermediates) or the sulfonyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino or hydroxyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Biological Probes: Used in the development of probes for studying biological pathways.
Industry:
Material Science:
作用机制
The mechanism of action of Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methylphenyl)sulfonyl)anilino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and sulfonyl groups play crucial roles in binding to these targets, modulating their activity. The dichloro groups may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Ethyl 2-(5-(benzyloxy)-2,4-dichloroanilino)acetate: Lacks the sulfonyl group, which may reduce its potency in certain applications.
Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methylphenyl)amino)acetate: Lacks the sulfonyl group, potentially altering its biological activity.
Uniqueness: Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methylphenyl)sulfonyl)anilino)acetate is unique due to the presence of both sulfonyl and dichloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.
属性
IUPAC Name |
ethyl 2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2NO5S/c1-3-31-24(28)15-27(33(29,30)19-11-9-17(2)10-12-19)22-14-23(21(26)13-20(22)25)32-16-18-7-5-4-6-8-18/h4-14H,3,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCYXSBGERKIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![propan-2-yl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2813598.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoate](/img/structure/B2813600.png)
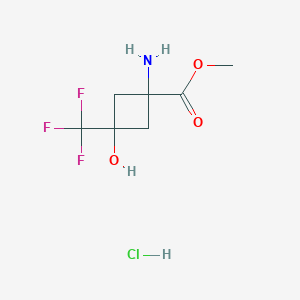
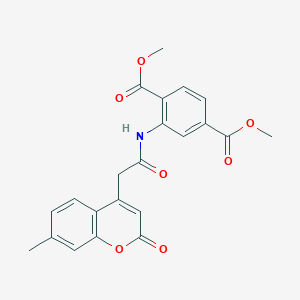
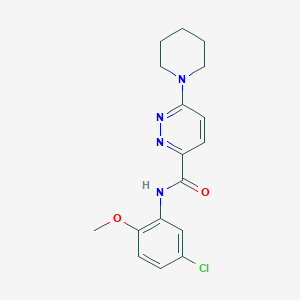
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2813607.png)
![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/new.no-structure.jpg)
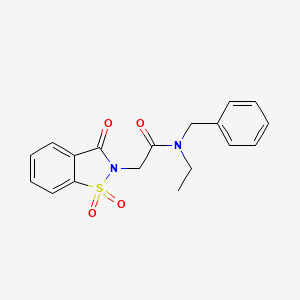
![N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide](/img/structure/B2813611.png)
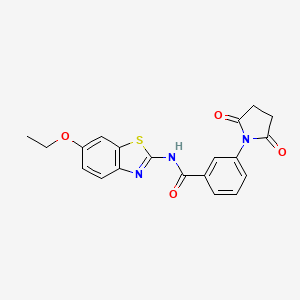

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-(phenoxymethyl)-1-benzofuran-2-carboxylate](/img/structure/B2813614.png)

![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B2813621.png)
